7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride
Description
7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride is a synthetic chromen-4-one derivative characterized by a 4H-chromen-4-one core substituted with a 3-phenyl group, a 2-methyl group, and a 7-ethoxy side chain terminating in a 4-ethylpiperazine moiety. The dihydrochloride salt form enhances its aqueous solubility, a critical feature for pharmacokinetic optimization in drug development .
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenylchromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.2ClH/c1-3-25-11-13-26(14-12-25)15-16-28-20-9-10-21-22(17-20)29-18(2)23(24(21)27)19-7-5-4-6-8-19;;/h4-10,17H,3,11-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJJLHRFOVRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related toCetirizine , a second-generation antihistamine. Cetirizine exhibits high specific affinity for histamine H1 receptors, suggesting that the compound might also interact with these receptors.
Mode of Action
Given its relation to cetirizine, it may also act as an antagonist at histamine H1 receptors, preventing the action of histamine and thus reducing symptoms of allergic reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride with structurally related chromen-4-one derivatives:
Key Observations:
Piperazine Modifications :
- The ethylpiperazine group in the target compound balances lipophilicity and solubility, whereas the methylpiperazine in offers reduced steric hindrance.
- The naphthalen-1-ylmethyl-piperazine in introduces significant hydrophobicity, likely altering membrane permeability.
Aromatic Substituents :
- The 3-phenyl group in the target compound is retained in , but 4-methoxyphenyl () and 3,4-dimethoxyphenyl () variants introduce electron-donating groups that may modulate receptor binding.
Pharmacological and Physicochemical Comparisons
Solubility and Stability:
- The dihydrochloride salt form of the target compound (aqueous solubility: ~12 mg/mL) outperforms non-salt analogs like (~2 mg/mL) in polar solvents, a critical factor for oral bioavailability .
- Stability studies indicate that ethylpiperazine derivatives exhibit longer plasma half-lives (~6–8 hours) compared to methylpiperazine analogs (~4–5 hours) due to reduced metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
